Phenyl-phenylsulfanyl-acetyl chloride
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Overview
Description
Phenyl-phenylsulfanyl-acetyl chloride is an organic compound with the molecular formula C14H11ClOS. It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a phenyl group, a phenylsulfanyl group, and an acetyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-phenylsulfanyl-acetyl chloride typically involves the reaction of phenylsulfanyl acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
Phenylsulfanyl acetic acid+Thionyl chloride→Phenyl-phenylsulfanyl-acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phenyl-phenylsulfanyl-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Amides and Esters: Formed from nucleophilic acyl substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
Phenyl-phenylsulfanyl-acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In proteomics research to modify proteins and peptides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl-phenylsulfanyl-acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Phenyl-phenylsulfanyl-acetyl chloride can be compared with other acyl chlorides and phenylsulfanyl compounds:
Acetyl Chloride: Similar in reactivity but lacks the phenylsulfanyl group.
Benzoyl Chloride: Contains a benzoyl group instead of the phenylsulfanyl group.
Phenylsulfanyl Acetic Acid: Precursor to this compound, lacks the acyl chloride group.
The uniqueness of this compound lies in its combination of the phenylsulfanyl and acetyl chloride functionalities, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-phenyl-2-phenylsulfanylacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWYGZSJLEGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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